M8 metabolite of Carvedilol-d5

LC-MS/MS Matrix Effect Isotope Dilution

The M8 metabolite of Carvedilol-d5 (CAS 2673270-31-8) is a stable isotope-labeled analog of O-desmethylcarvedilol, a minor but pharmacologically active metabolite of the non-selective β/α1-adrenergic antagonist carvedilol. The compound incorporates five deuterium atoms at specific positions on the propan-2-ol side chain, resulting in a molecular formula of C12H14D5NO4 and a molecular weight of 246.31 g/mol.

Molecular Formula C12H19NO4
Molecular Weight 246.31 g/mol
Cat. No. B12403492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM8 metabolite of Carvedilol-d5
Molecular FormulaC12H19NO4
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(CO)O
InChIInChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i8D2,9D2,10D
InChIKeyJXJUSXNKPQWTQQ-GFWWIRCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M8 Metabolite of Carvedilol-d5: Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Carvedilol's Minor Active Metabolite


The M8 metabolite of Carvedilol-d5 (CAS 2673270-31-8) is a stable isotope-labeled analog of O-desmethylcarvedilol, a minor but pharmacologically active metabolite of the non-selective β/α1-adrenergic antagonist carvedilol [1]. The compound incorporates five deuterium atoms at specific positions on the propan-2-ol side chain, resulting in a molecular formula of C12H14D5NO4 and a molecular weight of 246.31 g/mol . As a deuterated internal standard, it is designed to co-elute with the unlabeled M8 metabolite during reversed-phase liquid chromatography while providing a distinct mass shift for selective detection by tandem mass spectrometry (LC-MS/MS), thereby enabling precise and accurate quantification of the M8 metabolite in complex biological matrices [2].

Why Unlabeled M8 Metabolite or Alternative Deuterated Internal Standards Cannot Simply Replace M8 Metabolite of Carvedilol-d5 in Quantitative Bioanalysis


Generic substitution with the unlabeled M8 metabolite fails because it cannot serve as an internal standard for its own quantification; mass spectrometry requires a distinct mass-to-charge ratio to differentiate analyte from internal standard. Substituting with a different deuterated internal standard (e.g., Carvedilol-d5 or 4'-Hydroxyphenyl Carvedilol-d5) introduces significant risk of differential matrix effects and variable ionization efficiency due to structural dissimilarities, as demonstrated by Wang et al. where even a slight deuterium isotope effect caused a retention time shift that altered the analyte-to-internal standard peak area ratio, compromising accuracy [1]. Furthermore, the M8 metabolite is a minor O-dealkylation product whose plasma concentrations may be orders of magnitude lower than the parent drug or major hydroxylated metabolites, necessitating an internal standard that precisely matches its chromatographic behavior and ionization characteristics to achieve reliable quantification at low ng/mL levels [2].

Quantitative Differentiation Evidence for M8 Metabolite of Carvedilol-d5 versus Unlabeled M8 Metabolite and Alternative Internal Standards


Deuterium Incorporation Reduces Ion Suppression Variability in Complex Matrices

The M8 metabolite of Carvedilol-d5, as a stable isotope-labeled internal standard, is designed to co-elute with the unlabeled M8 metabolite, thereby compensating for matrix-induced ion suppression or enhancement. In contrast, alternative non-isotopic internal standards or deuterated standards with different retention times may experience differential matrix effects. Wang et al. demonstrated that a deuterium-labeled carvedilol internal standard exhibited a retention time shift of approximately 0.1 minutes compared to the unlabeled analyte, which was sufficient to alter the analyte-to-internal standard peak area ratio by up to 20% in certain plasma lots due to differential ion suppression [1]. This finding underscores the necessity of using an internal standard that is structurally identical to the analyte except for isotopic substitution to ensure accurate quantification.

LC-MS/MS Matrix Effect Isotope Dilution Bioanalysis

High Isotopic Purity Enables Precise Quantification Across Wide Dynamic Range

The M8 metabolite of Carvedilol-d5 is supplied with high isotopic purity (typically ≥98% deuterium incorporation at the labeled positions), which minimizes the background signal from unlabeled analog contamination and ensures accurate quantification across a wide dynamic range. In contrast, alternative non-deuterated internal standards or lower-purity labeled compounds may introduce significant bias at low analyte concentrations . For the quantification of carvedilol metabolites, including O-desmethyl carvedilol, a validated LC-MS/MS method achieved a calibration range of 0.024-50.000 ng/mL with good linearity (r ≥ 0.995) using deuterated internal standards [1].

Isotope Dilution Mass Spectrometry Quantitative Analysis Internal Standard

Structural Confirmation by NMR and MS Ensures Identity for Regulatory-Compliant Studies

The M8 metabolite of Carvedilol-d5 is provided with comprehensive analytical characterization data, including NMR and MS spectra, which confirm the identity and position of deuterium incorporation . In contrast, generic or uncharacterized reference standards may lack this level of structural confirmation, increasing the risk of misidentification or the presence of impurities that could affect assay performance. This characterization is particularly important for the M8 metabolite, which is a minor O-dealkylation product of carvedilol and may be confused with other structural isomers or impurities [1].

Structural Elucidation NMR Spectroscopy Mass Spectrometry Reference Standard

Optimal Application Scenarios for M8 Metabolite of Carvedilol-d5 in Pharmacokinetic, Metabolic, and Bioanalytical Research


Accurate Quantification of M8 Metabolite in Paediatric Pharmacokinetic Studies

In paediatric clinical trials, ethical constraints require low-volume sampling and highly sensitive analytical methods. The M8 metabolite of Carvedilol-d5 serves as an ideal internal standard for quantifying O-desmethyl carvedilol in small volumes of whole blood or plasma, as demonstrated in a validated LC-MS/MS method that achieved a lower limit of quantification of 0.024 ng/mL for carvedilol metabolites, enabling the generation of critical pharmacokinetic data in children with heart failure [1].

Investigation of Minor Metabolic Pathways and Drug-Drug Interactions

The M8 metabolite is formed via O-dealkylation, a minor metabolic pathway for carvedilol. The deuterated M8 metabolite can be used as a tracer to investigate the contribution of specific cytochrome P450 enzymes (e.g., CYP2C9) to carvedilol metabolism and to assess the impact of genetic polymorphisms or co-administered drugs on this pathway. Its use as an internal standard ensures that even low-abundance metabolites can be accurately quantified in in vitro microsomal incubations or in vivo plasma samples [2].

Development and Validation of Robust LC-MS/MS Methods for Carvedilol Metabolite Profiling

Comprehensive metabolite profiling of carvedilol requires simultaneous quantification of multiple metabolites, including O-desmethyl carvedilol, 4'-hydroxyphenyl carvedilol, and 5'-hydroxyphenyl carvedilol. The M8 metabolite of Carvedilol-d5, when used in combination with other deuterated internal standards, allows for the development of multiplexed LC-MS/MS assays that compensate for matrix effects and ensure accurate quantification across all analytes. This approach has been successfully applied in studies that require a wide calibration range (0.024-50 ng/mL) to accommodate variable metabolite concentrations [1].

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